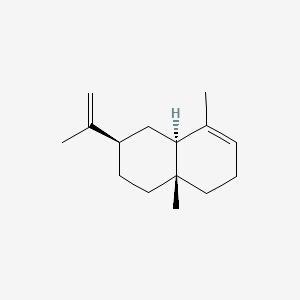
α-塞林烯
描述
Synthesis Analysis
The asymmetric synthesis of complex molecules like alpha-selinene is a critical area of research in organic chemistry, focusing on developing efficient and selective methods to construct chiral molecules. Although the specific synthesis routes for alpha-selinene are not detailed in the reviewed literature, advances in the asymmetric synthesis of α-amino acids and other related compounds provide a foundation for synthesizing structurally complex sesquiterpenes. Techniques such as the application of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions are pivotal in achieving high stereocontrol in the synthesis of chiral molecules, which is essential for the targeted synthesis of alpha-selinene and its analogs (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of alpha-selinene, like other sesquiterpenes, is characterized by a complex three-dimensional arrangement of carbon atoms forming multiple rings. This structural complexity is critical for its biological activity and interaction with other molecules. The stereochemistry of peptides containing non-standard amino acids such as alpha-aminoisobutyric acid provides insights into the importance of molecular conformation and stereochemical arrangements in biological molecules, which is also relevant for understanding the structure-activity relationships of sesquiterpenes (Prasad, Balaram, & Benedetti, 1984).
科学研究应用
棉花中的倍半萜产生
α-塞林烯(α-Selinene)与β-塞林烯(β-selinene)和芳槲烯(aromadendrene)一起被确定为几种国内培育的棉花(Gossypium hirsutum)品种的油提取物中的微量成分。这一发现突显了它在棉花的天然产物化学中的存在,有助于Gossypium属中环萜类化合物的多样性(Williams et al., 1995)。
真菌的生物转化
使用植物病原真菌Glomerella cingulata作为生物催化剂对β-塞林烯进行生物转化,导致β-塞林烯在特定的分子位置发生氧化。这项生物转化研究为真菌在修改塞林烯等倍半萜的化学结构方面的潜在用途提供了见解(Miyazawa等,1997)。
合欢属植物对昆虫食草的反应
对合欢属植物叶树脂的研究表明,树脂成分中的定量变化,包括α-和β-塞林烯,对一般性草食性害虫小菜蛾(Spodoptera exigua)具有抑制作用。这表明α-塞林烯在植物防御机制中对抗昆虫捕食起着作用(Langenheim et al., 1980)。
葡萄藤花中的倍半萜合成
在葡萄藤(Vitis vinifera)中,发现瓦伦辛合酶酶能够产生α-塞林烯作为一个重要的副产物。葡萄藤花中的α-塞林烯的存在增加了对植物中倍半萜合成及其在葡萄藤花香气特性中的作用的理解(Lücker等,2004)。
玉米的真菌病害抗性
对玉米(Zea mays)的研究发现,萜类合酶21编码β-塞林烯合酶,有助于产生抗真菌防御物质。这项研究强调了塞林烯挥发物在作物改良计划中用于增强生物胁迫抗性的潜力(Ding et al., 2017)。
中药白术
对中国药用植物白术的精油的研究发现β-塞林烯是其主要成分之一。这一发现突显了传统药物中含有α-塞林烯化合物的潜力及其杀虫特性(Chu et al., 2011)。
作用机制
Target of Action
Alpha-Selinene, a sesquiterpene, primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By interacting with AChE, alpha-Selinene can potentially influence neurological processes.
Mode of Action
Alpha-Selinene interacts with AChE through hydrophobic docking . This interaction can inhibit the activity of AChE, leading to an increase in acetylcholine levels. Elevated acetylcholine can enhance neural communication, potentially improving memory and cognition.
Biochemical Pathways
The primary biochemical pathway affected by alpha-Selinene is the cholinergic system, specifically the hydrolysis of acetylcholine by AChE . By inhibiting AChE, alpha-Selinene disrupts this pathway, leading to increased acetylcholine levels. This can have downstream effects on various cognitive processes, including memory and learning.
Result of Action
The primary molecular effect of alpha-Selinene’s action is the inhibition of AChE, leading to increased acetylcholine levels . On a cellular level, this can enhance synaptic transmission in neurons, potentially improving cognitive functions such as memory and learning.
安全和危害
未来方向
Alpha-Selinene, as components of essential oils, have been used in various applications throughout history and across cultures. They have been prized for their aromatic properties, playing a significant role in the perfume and fragrance industries . Preliminary scientific research suggests that alpha-Selinene may exhibit anti-inflammatory, antimicrobial, and even anticancer properties .
属性
IUPAC Name |
(3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAPQSEYFAMCY-QLFBSQMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963792 | |
| Record name | alpha-Selinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Selinene | |
CAS RN |
473-13-2 | |
| Record name | α-Selinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Selinene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Selinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R,4aR,8aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-SELINENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ZHA8F274 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is alpha-Selinene?
A1: Alpha-Selinene is a naturally occurring sesquiterpene hydrocarbon commonly found in essential oils of various plants, including Lavandula viridis [], Picea smithiana [], and Radix Angelicae Pubescentis []. It contributes to the characteristic aroma of these plants and has garnered interest for its potential biological activities.
Q2: What is the molecular formula and weight of alpha-Selinene?
A2: The molecular formula of alpha-Selinene is C15H24, and its molecular weight is 204.35 g/mol.
Q3: How is alpha-Selinene typically characterized?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique employed for characterizing and quantifying alpha-Selinene in plant extracts and essential oils. This method effectively separates and identifies volatile compounds based on their retention times and mass spectra [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q4: What are the primary sources of alpha-Selinene?
A4: Alpha-Selinene is found in the essential oils of several plant species, with notable examples including Aucklandia lappa Decne [], Peucedanum tauricum Bieb [], and Helichrysum chasmolycicum []. The relative abundance of alpha-Selinene can vary significantly depending on the plant species, geographical origin, and extraction methods used.
Q5: Has the essential oil composition of Lavandula viridis been compared from different sources?
A5: Yes, researchers have analyzed the essential oil composition of Lavandula viridis from field-grown plants, in vitro shoot cultures, and micropropagated plants of the same clone. While the same major components were found, the monoterpene fraction of the in vitro shoot cultures displayed different relative amounts of hydrocarbons and oxygenated components compared to the field-grown and micropropagated plants [].
Q6: What is the significance of alpha-Selinene in Picea smithiana?
A6: In Picea smithiana, alpha-Selinene is one of the key antimicrobial compounds found in its essential oil. It was isolated using bioautography and identified through GC-MS analysis. The essential oil, rich in monoterpene compounds like alpha-Selinene, showed good antibacterial activity against several bacterial strains and significant antifungal activity against specific fungal strains [].
Q7: Can alpha-Selinene serve as a marker for specific properties in plants?
A7: Yes, research suggests that alpha-Selinene can be a potential marker for resistance to powdery mildew in hop plants (Humulus lupulus). The presence of alpha-Selinene, along with other compounds, was positively correlated with powdery mildew resistance in hop cultivars [].
Q8: Are there any studies focusing on alpha-Selinene in ripe Momordica charantia?
A8: A study investigated the chemical constituents of ripe Momordica charantia from Lombok, Indonesia, using GC-MS. The analysis revealed the presence of alpha-Selinene (5.43 %) among other compounds, contributing to the understanding of the chemical profile of ripe Momordica charantia and its potential medicinal properties [].
Q9: Has alpha-Selinene been investigated in relation to fungal diseases in crops?
A9: Yes, research has explored the use of betel leaf (Piper betle L.) extract as a botanical fungicide against northern corn leaf blight (Exserohilum turcicum). The n-hexane extract, containing alpha-Selinene (11.63%) among other active compounds, demonstrated effective inhibition of fungal growth in vitro and reduced lesion development in vivo [].
Q10: What is the role of alpha-Selinene in Acorus calamus?
A10: Alpha-Selinene is one of the many phytoconstituents identified in Acorus calamus, a medicinal herb traditionally used for various ailments. Although not the primary bioactive compound, it contributes to the overall chemical profile of Acorus calamus, which is known for its diverse pharmacological activities [].
Q11: Can alpha-Selinene be produced synthetically?
A11: Yes, alpha-Selinene can be produced through a biotechnological process involving farnesyl pyrophosphate (FPP) and a polypeptide possessing pachulol and 7-epi-alpha-selinene synthase activity. This process can be performed in vitro or in vivo using nonhuman organisms or cells engineered to express the specific polypeptide [].
Q12: Has alpha-Selinene been identified in Michelia martinii?
A12: GC-MS analysis of volatile oils extracted from fresh leaves, twigs, and flowers of Michelia martinii revealed the presence of alpha-Selinene as one of the common components in the essential oil profiles. Notably, the volatile oils of the flowers were particularly rich in terpenes, including alpha-Selinene, and alcohols [].
Q13: How does the extraction time influence the yield and composition of essential oil containing alpha-Selinene?
A13: Studies on Pogostemon cablin [] and Pothomorphe umbellata [] showed that while extending the extraction time doesn't significantly affect the overall essential oil yield, it can alter the relative percentages of specific components, including alpha-Selinene.
Q14: What is the significance of alpha-Selinene in Copaifera luetzelburgii?
A14: In the essential oil extracted from the stem bark of Copaifera luetzelburgii, alpha-Selinene, particularly the 7-epi-alpha-selinene isomer, was identified as a major constituent (24.73%). The study further explored the cytotoxic activity and antioxidant potential of different extracts from this plant, highlighting its potential for medicinal applications [].
Q15: Can you provide an example where alpha-Selinene is found alongside other sesquiterpenes?
A15: In the essential oil of Penicillium roqueforti strains that produce PR toxin, alpha-Selinene is found alongside a characteristic set of volatile sesquiterpene hydrocarbons, including (+)-aristolochene, beta-bisabolene, and others. This specific sesquiterpene profile, including alpha-Selinene, can serve as a volatile marker for the presence of PR toxin in this fungal species [].
Q16: Has alpha-Selinene been identified in any freesia cultivars?
A16: Yes, alpha-Selinene was identified as one of the major volatile compounds in the double flower freesia cultivar 'Sweet Lemon'. This cultivar, developed for its strong fragrance, had a complex aroma profile with linalool, alpha-terpineol, and limonene also present in significant amounts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2S,6S,9R,12R,16S,17S,18R,19R)-18-acetyloxy-16-(furan-3-yl)-6-hydroxy-8,8,12,17-tetramethyl-5,11-dioxo-7-oxapentacyclo[10.7.0.02,6.02,9.013,17]nonadec-13-en-19-yl] acetate](/img/structure/B1247439.png)
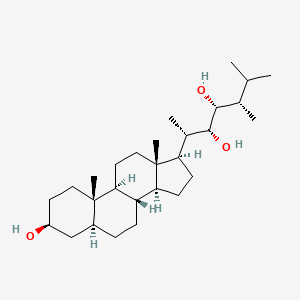
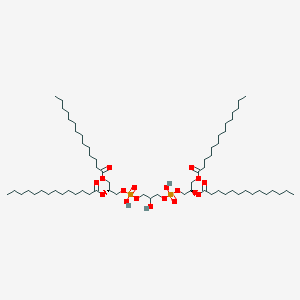
![(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate](/img/structure/B1247447.png)

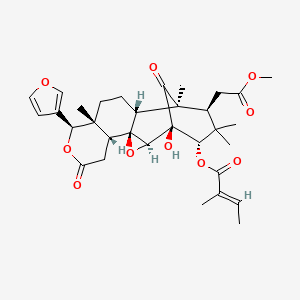
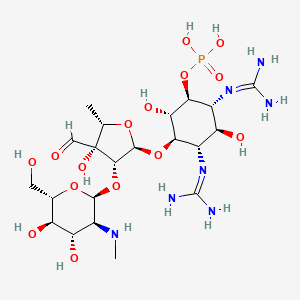
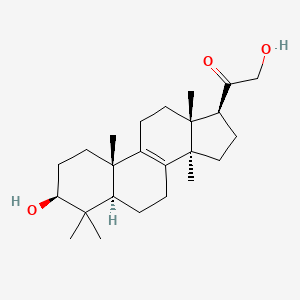


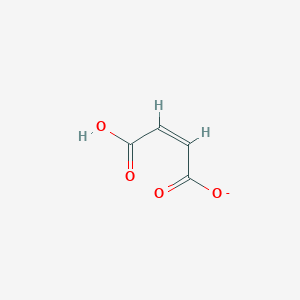

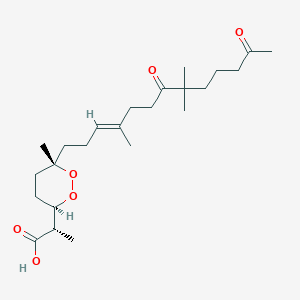
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)